3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features both an oxazolidinone and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea typically involves the reaction of 2,4-dioxo-1,3-oxazolidine with an appropriate naphthalene derivative under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, automated systems for precise control of reaction conditions, and large-scale purification techniques such as industrial chromatography or distillation .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazolidinone ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of protein synthesis or interference with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,3-oxazolidin-3-yl acetic acid: Another oxazolidinone derivative with different substituents.
1,3-Oxazolidine-2-thione: Contains a sulfur atom in the oxazolidinone ring.
Ethyl (S)-2-[(S)-4-methyl-2,5-dioxo-1,3-oxazolidin-3-yl]-4-phenylbutyrate: A related compound with a phenyl group and ester functionality.
Uniqueness
3-[2-(2,4-Dioxo-1,3-oxazolidin-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is unique due to its combination of an oxazolidinone ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic uses .
Properties
IUPAC Name |
1-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c21-15-11-24-17(23)20(15)9-8-18-16(22)19-10-13-6-3-5-12-4-1-2-7-14(12)13/h1-7H,8-11H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLYZNFMTEFUYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)O1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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